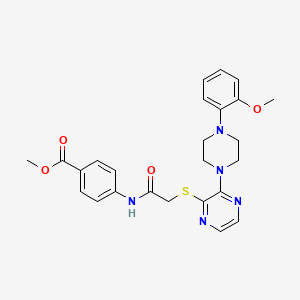

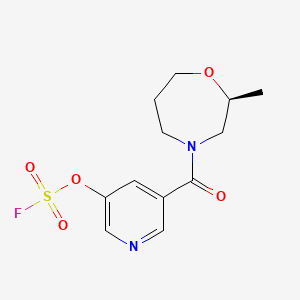

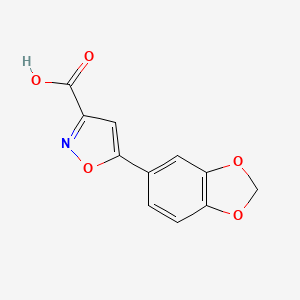

![molecular formula C17H16ClF3O3S B2894663 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol CAS No. 339276-81-2](/img/structure/B2894663.png)

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol” is a complex organic molecule. It contains a trifluoromethyl group, a sulfonyl group, and a chlorophenyl group, which suggests that it could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl, sulfonyl, and chlorophenyl groups. Trifluoromethyl groups are known to be quite reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make it more lipophilic .Scientific Research Applications

Molecular Interactions and Crystal Structures

Research on sulfonamides, closely related to the chemical structure of interest, has provided insights into molecular interactions in crystals and solutions. These studies involve the analysis of crystal structures, sublimation, solubility, solvation, and distribution processes, highlighting the compound's role in understanding physicochemical properties and interactions at the molecular level (Perlovich et al., 2008).

Synthetic Applications

Synthetic chemistry research has explored the chemoselective reactions of sulfonate esters, offering insights into the compound's utility in organic synthesis. These studies highlight the nuanced control achievable in reactions involving the selective activation and transformation of functional groups, demonstrating the compound's role in facilitating targeted synthetic outcomes (Langler & Morrison, 1987).

Material Development for Fuel Cells

In the development of materials for fuel cells, research on sulfonated poly(p-phenylene) derivatives has underscored the importance of such compounds in creating high-performance proton exchange membranes. These materials, characterized by their organosolubility, thermal stability, and proton conductivity, are critical for advancing fuel cell technology, showcasing the compound's relevance in energy applications (Ghassemi & McGrath, 2004).

Chiral Separation Techniques

The compound has also been studied in the context of chiral separation techniques, where its structural analogues serve as substrates for understanding chiral recognition mechanisms. This research contributes to the broader field of enantioselective chromatography, offering potential applications in the pharmaceutical industry by enabling the separation of enantiomers (Carradori et al., 2018).

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3O3S/c1-16(22,13-5-7-15(18)8-6-13)11-25(23,24)10-12-3-2-4-14(9-12)17(19,20)21/h2-9,22H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZFGOYQLLLPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

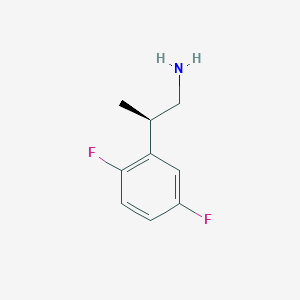

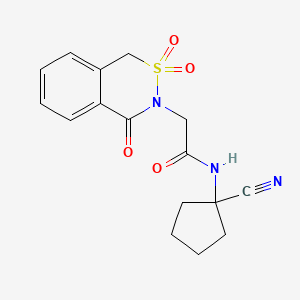

![(4-Fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2894587.png)

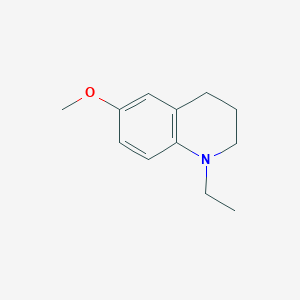

![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)

![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)

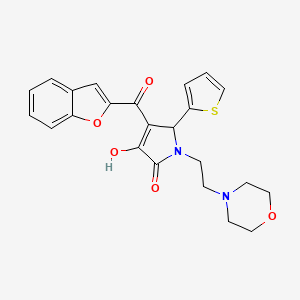

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2894598.png)

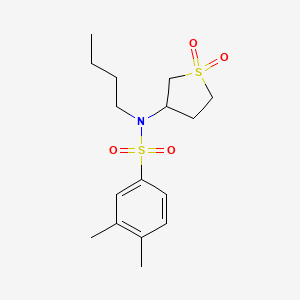

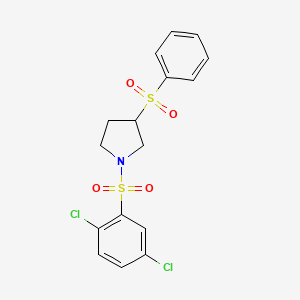

![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)